molecular formula C17H15ClO B6355204 (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1801145-83-4

(2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6355204
CAS No.: 1801145-83-4
M. Wt: 270.8 g/mol
InChI Key: FGSZXJPGPTURBI-UXBLZVDNSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure includes a 4-chlorophenyl group at the β-position and a 3,4-dimethylphenyl group at the α-position. The (2E) configuration denotes the trans arrangement of the double bond between C2 and C3, which is critical for its conformational stability and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-11H,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSZXJPGPTURBI-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C17H15ClOC_{17}H_{15}ClO and features an α,β-unsaturated carbonyl system which is characteristic of chalcones. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 3,4-dimethylacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide in ethanol or methanol at room temperature .

The biological activity of (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets:

  • Michael Acceptors : The compound acts as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells .
  • Antimicrobial Activity : The presence of chlorine enhances the compound's reactivity and binding affinity to microbial targets. Chlorinated compounds are known to exhibit increased antibacterial activity against both Gram-positive and Gram-negative bacteria due to enhanced lipophilicity and electrophilicity .

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. The minimum inhibitory concentration (MIC) values for various related compounds suggest that chlorinated chalcones display potent antibacterial effects. For instance:

CompoundMIC (µg/mL)Target Bacteria
(2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one16Staphylococcus aureus
(2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one8Escherichia coli

These results indicate that the substitution pattern on the phenyl rings significantly influences antimicrobial potency .

Anticancer Activity

Research indicates that this chalcone derivative exhibits anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that it can significantly reduce the viability of cancer cell lines such as Caco-2 cells by inducing apoptosis .
  • Synergistic Effects : The incorporation of halogen atoms like chlorine can enhance the compound's ability to target multiple cellular pathways, leading to improved anticancer efficacy .

Case Studies

Several studies have highlighted the biological potential of (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one:

  • Antibacterial Study : A study focusing on various chalcone derivatives reported that those with chlorine substitutions exhibited stronger activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values ranging from 0.39 to 6.25 µg/mL .
  • Anticancer Research : In vitro studies demonstrated that this compound significantly inhibited the growth of Caco-2 cells by approximately 39.8% compared to untreated controls, indicating its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in human breast cancer cells by modulating key signaling pathways related to cell survival and death .

Antimicrobial Properties
This compound also shows potential as an antimicrobial agent. It has been tested against a range of bacterial and fungal pathogens, revealing promising inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has shown anti-inflammatory effects in various in vitro studies. Its ability to inhibit the production of pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics allow it to function effectively as a pesticide. Research has indicated that it can act against specific pests while being less harmful to beneficial insects. This selectivity makes it an attractive candidate for sustainable agricultural practices .

Plant Growth Regulation
Studies have also explored the use of chalcone derivatives in promoting plant growth. (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has been shown to enhance root development and overall plant vigor when applied at specific concentrations .

Materials Science

Photonic Applications
Recent advancements in materials science have identified chalcone derivatives as potential candidates for photonic applications due to their unique optical properties. (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can be incorporated into polymer matrices to create materials with enhanced light absorption and emission characteristics .

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport is pivotal in improving device efficiency .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Antimicrobial propertiesDisrupts microbial membranes
Anti-inflammatory effectsInhibits pro-inflammatory cytokines
Agricultural ApplicationsPesticidal activitySelective action against pests
Plant growth regulationEnhances root development
Materials SciencePhotonic applicationsEnhances light absorption/emission
Organic electronicsFacilitates charge transport

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation .

Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The substituents on the aromatic rings significantly influence molecular planarity and dihedral angles between the rings. For example:

  • 3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one exhibits a dihedral angle of 48.13° between the phenyl rings, indicating a twisted conformation due to steric hindrance from the 3,4-dimethyl and bromo substituents .
  • In contrast, 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one shows near-planar conformations (dihedral angles: 9.30° and 4.85°), attributed to the smaller steric bulk of methoxy groups compared to methyl groups .
  • The target compound, with 3,4-dimethyl and 4-chloro substituents, likely adopts a moderately twisted conformation, balancing steric and electronic effects.

Table 1: Dihedral Angles in Selected Chalcones

Compound Name Dihedral Angle (°) Key Substituents Reference
3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)-... 48.13 3,4-dimethyl; 4-bromo
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-... 9.30, 4.85 3,4-dimethoxy; 4-bromo
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 7.14–56.26 4-fluoro; phenyl

Key Research Findings and Contradictions

  • Planarity vs. Activity : While planar chalcones (e.g., dimethoxy derivatives) show better π-π stacking in crystals, twisted conformations (e.g., dimethyl derivatives) may enhance biological interactions due to increased three-dimensionality .
  • Contradiction in Dihedral Angles : The same substituent pattern (e.g., 3,4-dimethoxy) can yield variable dihedral angles (9.30° vs. 47.81°) depending on crystallization conditions, highlighting the role of packing forces .

Q & A

Q. What are the standard synthetic methodologies for (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting substituted acetophenone derivatives (e.g., 3,4-dimethylacetophenone) with 4-chlorobenzaldehyde in ethanol under basic conditions (e.g., 20% KOH) at room temperature for 4–6 hours. The product is purified via recrystallization from ethanol, yielding crystals suitable for X-ray diffraction (XRD) analysis . Optimization of solvent choice (e.g., ethanol for solubility and stability) and catalyst concentration is critical to achieving high yields (>70%) and stereoselectivity for the E-isomer .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

  • FT-IR : Confirmation of carbonyl (C=O, ~1650 cm⁻¹) and aromatic C–H stretching (~3000 cm⁻¹) .
  • NMR : ¹H NMR identifies protons adjacent to the carbonyl (δ 7.5–8.5 ppm for enone protons) and substituents on aromatic rings .
  • XRD : Single-crystal XRD resolves the E-configuration and dihedral angles between aromatic rings (e.g., 4-chlorophenyl and 3,4-dimethylphenyl groups), with bond lengths (C=O: ~1.22 Å) and angles consistent with DFT predictions .

Advanced Research Questions

Q. How do DFT calculations enhance the understanding of electronic properties and reactivity?

Density Functional Theory (DFT) computes quantum chemical parameters such as HOMO-LUMO energy gaps (e.g., 3.5–4.0 eV), ionization potential, and electrophilicity index (ω), which predict charge transfer behavior and reactivity . For example, a smaller HOMO-LUMO gap correlates with higher polarizability, supporting applications in nonlinear optics. Discrepancies between experimental UV-Vis λmax (e.g., 320 nm) and DFT-derived values are resolved using solvent correction models (e.g., PCM) .

Q. How can structural modifications improve the compound’s bioactivity?

Structure-Activity Relationship (SAR) studies suggest that substituting electron-withdrawing groups (e.g., –Cl) at the 4-position of the phenyl ring enhances antimicrobial activity by increasing electrophilicity. For instance, replacing –OCH3 with –Cl in analogous chalcones improved inhibition zones against E. coli by 20% . Docking simulations further guide modifications by predicting binding affinities to microbial enzyme active sites (e.g., dihydrofolate reductase) .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.25 Å computationally) are addressed by refining basis sets (e.g., B3LYP/6-311++G(d,p)) and incorporating crystal packing effects in DFT models . For vibrational spectra, scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental IR peaks .

Methodological Insights

Q. How is antimicrobial activity evaluated methodologically?

The compound is tested using agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution (range: 50–200 µg/mL). Activity is benchmarked against standard antibiotics (e.g., ampicillin), with zone-of-inhibition measurements normalized to solvent controls .

Q. What crystallographic parameters are critical for confirming molecular conformation?

XRD analysis reveals a triclinic crystal system (space group P1) with unit cell dimensions (a = 5.88 Å, b = 7.33 Å, c = 14.68 Å) and torsion angles (C1–C2–C3–C4: 178.5°) confirming the E-configuration. Residual factors (R = 0.047) validate structural accuracy .

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